2-(p-Hydroxyphenylmethyl)imidazole
Description
2-(p-Hydroxyphenylmethyl)imidazole is an imidazole derivative featuring a hydroxyphenylmethyl substituent at the 2-position of the aromatic heterocycle. The hydroxyl group on the phenyl ring enhances polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl- or aryl-substituted imidazoles.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(1H-imidazol-2-ylmethyl)phenol |
InChI |
InChI=1S/C10H10N2O/c13-9-3-1-8(2-4-9)7-10-11-5-6-12-10/h1-6,13H,7H2,(H,11,12) |
InChI Key |
IVQSHLZYFAKTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=CN2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural features and electronic effects of 2-(p-Hydroxyphenylmethyl)imidazole relative to analogous compounds:
| Compound | Substituent Position | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| This compound | 2-position | Hydroxyphenyl, imidazole | Resonance donation (-OH), increased polarity |
| Imidazole (parent compound) | None | Imidazole | Basic N-atoms, π-electron delocalization |
| 1-Benzylimidazole | 1-position | Benzyl, imidazole | Steric hindrance, π-π stacking potential |
| 2-Phenylimidazole | 2-position | Phenyl, imidazole | Electron-withdrawing (phenyl), reduced solubility |
| 2-Methylimidazole (2-MEI) | 2-position | Methyl, imidazole | Electron-donating (+I effect), hydrophobic |
The hydroxyphenyl group in this compound increases solubility in polar solvents compared to non-polar substituents (e.g., phenyl or benzyl) and enhances interactions with biological targets via hydrogen bonding .
Reactivity with Ozone
Imidazole derivatives exhibit distinct reactivities with ozone, influenced by substituents. Data from ozonation studies are summarized below:

Key Observations :
- The electron-donating hydroxyl group in this compound may increase ozone reactivity compared to phenyl or benzyl substituents, similar to hydroxylated pyrazoles (kapp > 9 × 10<sup>4</sup> M<sup>−1</sup> s<sup>−1</sup>) .
- Degradation pathways likely involve ozone attack on the imidazole C=C bond, forming hydroxylated intermediates or ring-opened products (e.g., formamide) .
Analytical Detection
Comparative detection methods for imidazole derivatives:
The hydroxyl group in this compound may improve detection sensitivity in reversed-phase HPLC due to increased polarity .
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